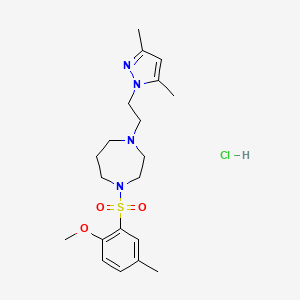

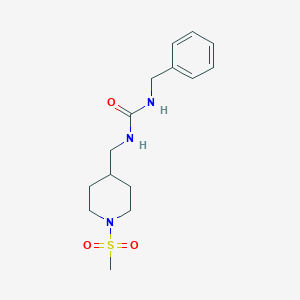

![molecular formula C20H15BrN2OS B2488370 7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206999-91-8](/img/structure/B2488370.png)

7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are important pharmacophores with a wide range of biological activities. Their structural complexity and potential for chemical modifications make them a focal point for synthetic organic chemistry and drug development, excluding their direct application in drug use and dosage, as well as side effects.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often involves multi-component reactions, allowing for a broad variety of substitutions and functional group incorporations. A green approach for synthesizing these compounds involves a catalytic four-component reaction, demonstrating step economy, reduced catalyst loading, and easy purification (Taoda Shi et al., 2018). This method exemplifies the advances in efficient and environmentally friendly synthesis techniques.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by their planar thienopyrimidine core, which can engage in various intermolecular interactions. Crystal structure determination helps understand the influence of structural modifications on molecular geometry and conformation, leading to the formation of 3D supramolecular architectures via stacking interactions and hydrogen bonds (Hong Chen et al., 2019).

科学的研究の応用

Antibacterial and Antifungal Activities

Research has demonstrated that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one, such as the compound , exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have shown higher antifungal activity against Candida fungus species than fluconazole, and some have demonstrated better antibacterial activity against strains like Staphylococcus aureus and Escherichia coli compared to other derivatives (Kahveci et al., 2020).

Antitumor Activity

Various thieno[3,2-d]pyrimidine derivatives, including those structurally related to the subject compound, have shown potent antitumor activity on human cancer cell lines. Some derivatives were found to be as active as doxorubicin, a well-known chemotherapy drug, against cell lines like human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Synthesis and Characterization

Significant efforts have been made in the synthesis and characterization of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, with various novel synthetic methods being developed. These methods focus on enhancing the yield and reducing the steps involved in synthesis. The compounds synthesized have been characterized using various analytical and spectral data, contributing to a deeper understanding of their chemical properties (Dai et al., 2011).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These compounds have shown promising activity against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents (Mittal et al., 2011).

特性

IUPAC Name |

7-(4-bromophenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2OS/c1-13-3-2-4-14(9-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-5-7-16(21)8-6-15/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDMNPCSUBHAEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)

![6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2488289.png)

![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)

![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488303.png)